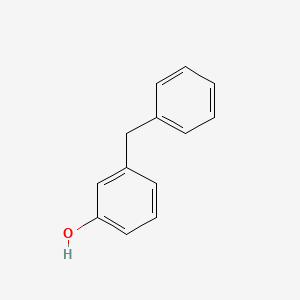

3-Benzylphenol

説明

Synthesis Analysis

The synthesis of 3-Benzylphenol-related compounds often involves cross-coupling and annulation reactions. For instance, a method for the controllable synthesis of 3-aryl-benzomorpholine and 2-aryl-benzomorpholine via cross-coupling/annulation between electron-rich 2-aminophenols and 4-vinylphenols has been developed, with molecular oxygen used as the terminal oxidant (Dong et al., 2020). Additionally, the selective synthesis of phenols from aryl/heteroaryl halides showcases the versatility of palladium-catalyzed reactions in producing phenolic structures (Anderson et al., 2006).

Molecular Structure Analysis

X-ray crystal structure analysis and density functional theory (DFT) calculations have been used to determine the molecular structure of phenolic compounds, revealing the importance of intermolecular interactions such as hydrogen bonding and π-π interactions in determining their solid-state structure (Mudsainiyan & Jassal, 2016).

Chemical Reactions and Properties

The reaction pathways of phenolic compounds are complex, often involving multiple steps such as nitration, reduction, and hydrolysis. The optimization of these processes can significantly enhance the yield and purity of the desired products, demonstrating the intricate balance between reaction conditions and product formation (Zhang Zhi-hai, 2010).

Physical Properties Analysis

The physical properties of benzylphenols, such as melting points and solubility, are influenced by their molecular structure. Intermolecular interactions, including hydrogen bonding, play a crucial role in defining these properties, which are essential for their application in various chemical processes (Mudsainiyan & Jassal, 2016).

Chemical Properties Analysis

Benzylphenols undergo a range of chemical reactions, including electrophilic substitutions, coupling reactions, and cyclization, highlighting their reactivity and potential for synthesis of complex molecular architectures (Anderson et al., 2006). Their chemical properties are essential for the design of novel compounds with desired functionalities.

科学的研究の応用

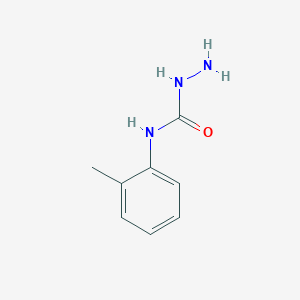

Antitubercular Agents

3-Benzylphenol derivatives, specifically (3-benzyl-5-hydroxyphenyl)carbamates, have shown promising results as antitubercular agents. In a study conducted by Cheng et al. (2019), these derivatives exhibited significant inhibitory activity against various strains of M. tuberculosis, including multidrug-resistant strains. Some compounds in this series demonstrated moderate cytotoxicity and potent in vivo inhibitory activity, highlighting their potential as new antitubercular agents (Cheng et al., 2019).

Environmental Impact Assessment

Metaphenoxy Benzyl Chloride (3-PBC), a commonly used intermediate in organic synthesis and a building block in chemical industries, has raised concerns regarding its environmental impact. Nirogi et al. (2015) assessed the mutagenic potential of 3-PBC using Ames bacterial reverse-mutation assay and in vitro micronucleus assay, finding it non-mutagenic and non-clastogenic (Nirogi et al., 2015).

Exposure and Toxicity Studies

Several studies have investigated the exposure and potential toxicity of benzophenone derivatives, including 3-Benzylphenol, in environmental and biological contexts. For example, Mortensen et al. (2014) explored the urinary concentrations of environmental phenols, including benzophenone derivatives, in pregnant women, providing insights into human exposure levels (Mortensen et al., 2014). Ghazipura et al. (2017) conducted a systematic review of BP-3's reproductive toxicity, finding associations with altered estrogen and testosterone balance due to endocrine-disrupting effects (Ghazipura et al., 2017).

Bioremediation and Environmental Monitoring

Mesarch et al. (2000) described the development of primers for detecting catechol 2,3-dioxygenase genes, which can be used to monitor bioremediation processes involving benzene and its derivatives, including phenol compounds. This method facilitates the identification and quantification of bacteria capable of degrading these pollutants (Mesarch et al., 2000).

Analytical Framework for Human Biomonitoring

Lopardo et al. (2018) aimed to identify human-specific metabolites of endocrine disruptors, such as benzophenone derivatives, for use in human exposure studies. This study provides an analytical framework combining human biomonitoring and water fingerprinting, contributing to environmental health research (Lopardo et al., 2018).

Safety and Toxicity Assessment

Igarashi et al. (2018) conducted a hazard assessment of 4-Benzylphenol, determining its non-genotoxic nature in vitro and establishing a no observed adverse effect level (NOAEL) based on a 28-day repeated-dose toxicity study (Igarashi et al., 2018).

Metabolism and Endocrine-Disrupting Activity

Watanabe et al. (2015) investigated the metabolism of BP-3 and its estrogenic and anti-androgenic activities. The study provides valuable information on the metabolic pathways and endocrine-disrupting potential of benzophenone derivatives (Watanabe et al., 2015).

Antifungal Activity

Ping (2004) explored the synthesis of 3-benzylthiochromanoes and evaluated their in vitro antifungal activity. This study contributes to the understanding of the biological activities of 3-Benzylphenol derivatives (Ping, 2004).

Safety And Hazards

特性

IUPAC Name |

3-benzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFDELMIGLPLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176818 | |

| Record name | 3-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylphenol | |

CAS RN |

22272-48-6 | |

| Record name | 3-Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022272486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

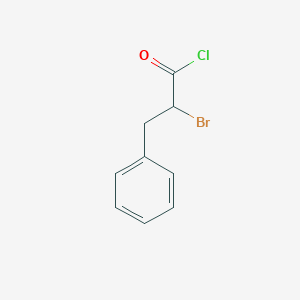

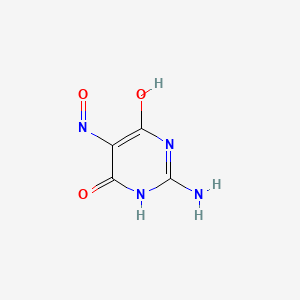

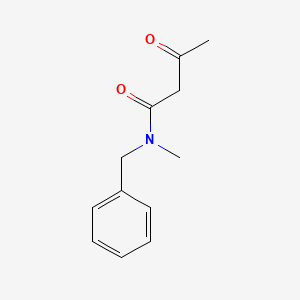

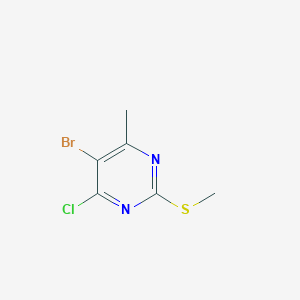

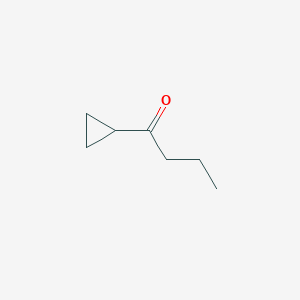

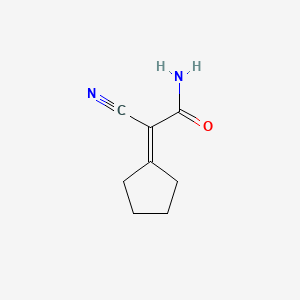

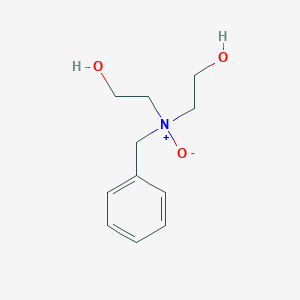

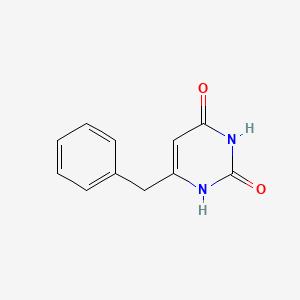

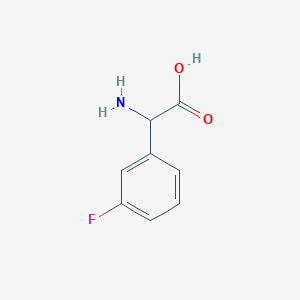

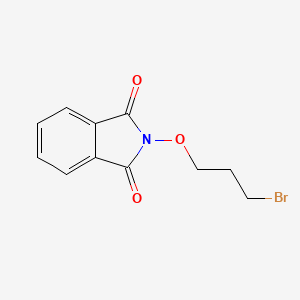

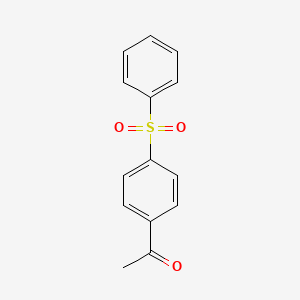

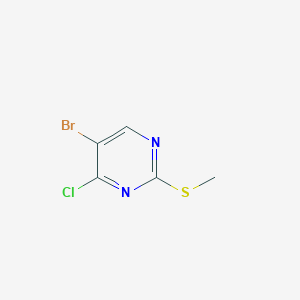

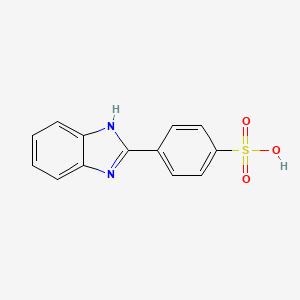

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。